molecular formula C18H23N3OS B6521549 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 946367-56-2

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B6521549
CAS No.: 946367-56-2
M. Wt: 329.5 g/mol
InChI Key: UMHZIQQKILBBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic compound featuring a cyclohexyl group, an imidazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of cyclohexylamine with glyoxal and ammonia to form cyclohexyl-imidazole. This intermediate is then further reacted with chloroacetic acid and 4-methylphenylamine to introduce the acetamide and sulfanyl groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.

  • Substitution: : The sulfanyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like sodium thiosulfate can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Imidazolidine derivatives.

  • Substitution: : Various thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.

Medicine

The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymer additives.

Mechanism of Action

The mechanism by which 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • 2-[(1-ethyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

  • 2-[(1-propyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide lies in its cyclohexyl group, which imparts different chemical and physical properties compared to its ethyl, methyl, or propyl counterparts. This structural difference can lead to variations in biological activity and industrial applications.

Properties

IUPAC Name

2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-14-7-9-15(10-8-14)20-17(22)13-23-18-19-11-12-21(18)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHZIQQKILBBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.